![molecular formula C7H4BrClN2O B1379887 4-溴-5-氯-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 CAS No. 1190318-30-9](/img/structure/B1379887.png)
4-溴-5-氯-1H-吡咯并[2,3-b]吡啶-2(3H)-酮
描述
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, involves the use of 4-chloro-7-azaindole. The reaction mixture is concentrated in dichloromethane, and 20mL of water is added. At 0°C, NaOH is added to adjust the pH to over 13. The reaction mixture is dried with a solvent, dissolved in dichloromethane, washed twice with purified water, and the organic phase is dried with anhydrous sodium sulfate. The mixture is separated by silica gel column chromatography, and the product is dried in a vacuum .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The molecular formula is C7H6N2 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Physical and Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 . More specific physical and chemical properties of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are not available in the search results.科学研究应用
合成和表征
该化合物是合成复杂分子中的多用途中间体。例如,它已被用作通过各种合成途径开发新型杀虫剂的构建模块,突出了其在农业化学中的重要性(Niu Wen-bo, 2011)。此外,其电子结构和拓扑特征已通过实验电荷密度分析和DFT研究得到广泛研究,提供了对其共价键合性质和在各种应用中的稳定性潜力的见解(D. Hazra et al., 2012)。
合成分子构建模块
该化合物被用作合成多种有机化合物的原料,包括7-氮杂吲哚衍生物,展示了其在亲核取代反应中的适应性,以及其在扩展具有潜在药物应用的杂环化合物库中的作用(S. Figueroa‐Pérez et al., 2006)。
材料科学和半导体研究
研究还探索了其衍生物在半导体材料领域的应用,其中氯原子的引入显着影响电化学性质、自组装行为和载流子传输性质,标志着它在为电子应用开发新型半导体材料方面的重要性(Yankai Zhou et al., 2019)。
先进有机合成技术
利用该化合物进行复杂天然产物(如变灵素B及其衍生物)全合成的创新合成技术,证明了其在药物化学中的实用性。选择性钯介导的功能化说明了构建具有显着生物活性的复杂分子的先进方法(A. Baeza et al., 2010)。
作用机制
- Role : FGFRs play a crucial role in signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt.
- Specifically, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one binds to the extracellular ligand-binding domains of FGFRs, preventing FGF binding and subsequent receptor activation .
- Downstream Effects : These pathways regulate cell growth, survival, and angiogenesis. Inhibition of FGFRs disrupts these processes, affecting cancer cell behavior .
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, which affects its therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives, including 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, could be beneficial for subsequent optimization due to their low molecular weight and potent FGFR inhibitory activity .
生化分析
Biochemical Properties
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound exhibits inhibitory activity against FGFRs, which can lead to the modulation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in targeting specific biochemical pathways for therapeutic purposes.
Cellular Effects
The effects of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one on various types of cells and cellular processes are profound. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFR signaling pathways by 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can lead to reduced cell proliferation and increased cell death, thereby impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is essential for the activation of downstream signaling pathways . Additionally, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis . These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have demonstrated that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has shown sustained inhibitory effects on cell proliferation and migration, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
The effects of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects. The threshold effects observed in these studies suggest that careful dose titration is necessary to maximize the benefits of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in clinical settings.
Metabolic Pathways
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . This metabolic pathway leads to the formation of hydroxylated metabolites, which are subsequently conjugated and excreted . The interaction of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with these enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which facilitates its distribution to various tissues . The localization and accumulation of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in target tissues are influenced by its lipophilicity and binding affinity to cellular proteins . These properties are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other cytoplasmic proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
4-bromo-5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVMKGUXHHDJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


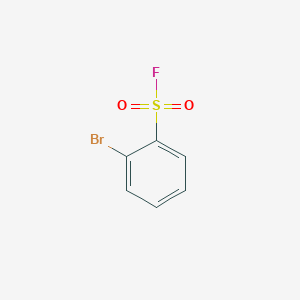
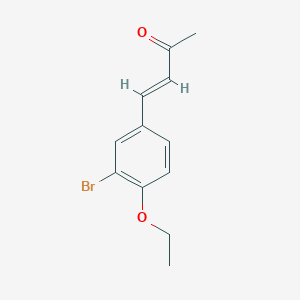
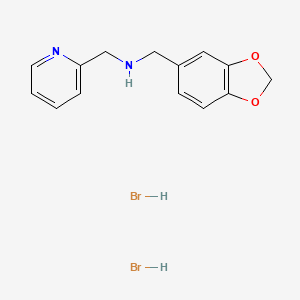

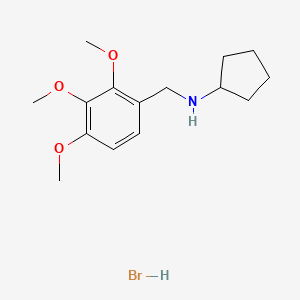
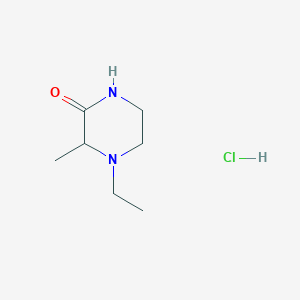
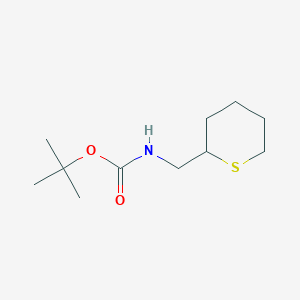
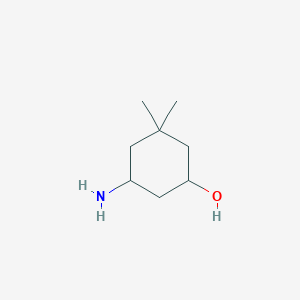
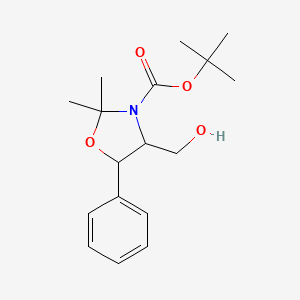
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

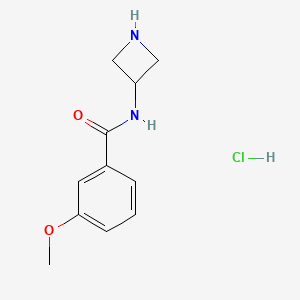
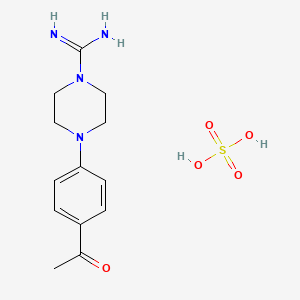
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
